molecular formula C8H6N4O2 B1299130 3-(1H-tetrazol-1-yl)benzoic acid CAS No. 204196-80-5

3-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B1299130
CAS RN: 204196-80-5
M. Wt: 190.16 g/mol
InChI Key: UNTMKIYQHROFCP-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)benzoic acid is a compound with the molecular formula C8H6N4O2 . It is a difunctional compound with a carboxylate and a tetrazole residue . The compound is involved in the regulation of calcium metabolism, acts as a membrane integrity antagonist, a Chymosin inhibitor, an anti-eczematic, and is used for Alzheimer’s disease treatment .


Synthesis Analysis

The synthesis of 3-(1H-tetrazol-1-yl)benzoic acid can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .


Molecular Structure Analysis

The molecular structure of 3-(1H-tetrazol-1-yl)benzoic acid is characterized by a tetrazole moiety attached to a benzoic acid group . The compound has a molecular weight of 190.16 g/mol . The InChIKey of the compound is UNTMKIYQHROFCP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactivity of 3-(1H-tetrazol-1-yl)benzoic acid is influenced by the presence of the tetrazole and carboxylic acid functional groups . The tetrazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .


Physical And Chemical Properties Analysis

3-(1H-tetrazol-1-yl)benzoic acid has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 223 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Click Chemistry

Tetrazole and its derivatives, including “3-(1H-tetrazol-1-yl)benzoic acid”, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activity

Tetrazoles are known for their biological activity. They are used in the synthesis of various biologically active compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazoles, including “3-(1H-tetrazol-1-yl)benzoic acid”, can be used in molecular docking studies .

Chemical Reactions

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

DNA Synthesis

Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The acidic nature of tetrazole is similar to corresponding carboxylic acids .

Formation of Metallic Compounds and Molecular Complexes

Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Safety and Hazards

3-(1H-tetrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for 3-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its biological activities and potential applications in medicinal chemistry . The compound’s synthesis could also be optimized for large-scale production .

properties

IUPAC Name

3-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMKIYQHROFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353733
Record name 3-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-tetrazol-1-yl)benzoic acid

CAS RN

204196-80-5
Record name 3-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine ethyl 3-(1H-tetrazol-1-yl)benzoate (4.93 g, 22.6 mmol) and tetrahydrofuran/water (100 mL/25 mL). Add lithium hydroxide (1.9 g, 45.2 mmol) and heat to reflux. After 2 hours, cool to ambient temperature and extract the reaction mixture five times with a 1 M aqueous sodium hydroxide solution. Combine the aqueous layers and extract with ethyl acetate. Acidify the aqueous layers with a 1 M aqueous hydrochloric acid solution (pH about 1) to give a solid. Collect the solid by filtration to give the title compound.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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